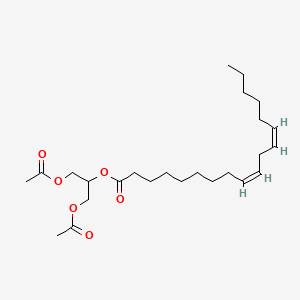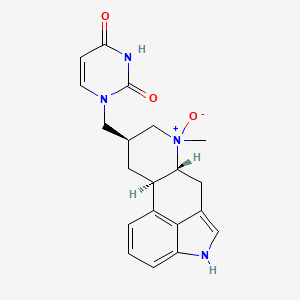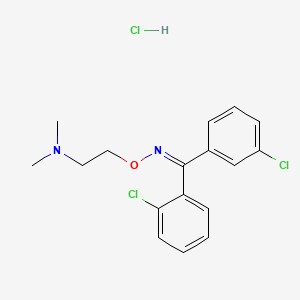
(2-Chlorophenyl)(3-chlorophenyl)methanone O-(2-(dimethylamino)ethyl)oxime hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chlorophenyl)(3-chlorophenyl)methanone O-(2-(dimethylamino)ethyl)oxime hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of chlorophenyl groups, a methanone moiety, and an oxime functional group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(3-chlorophenyl)methanone O-(2-(dimethylamino)ethyl)oxime hydrochloride typically involves multiple steps, starting with the preparation of the chlorophenylmethanone intermediate. This intermediate can be synthesized through Friedel-Crafts acylation of chlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting (2-Chlorophenyl)(3-chlorophenyl)methanone is then reacted with hydroxylamine hydrochloride to form the oxime derivative. Finally, the oxime is treated with 2-(dimethylamino)ethyl chloride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chlorophenyl)(3-chlorophenyl)methanone O-(2-(dimethylamino)ethyl)oxime hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(2-Chlorophenyl)(3-chlorophenyl)methanone O-(2-(dimethylamino)ethyl)oxime hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.
Medicine: Research is conducted to explore its efficacy and safety as a therapeutic compound.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-Chlorophenyl)(3-chlorophenyl)methanone O-(2-(dimethylamino)ethyl)oxime hydrochloride involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the chlorophenyl groups may interact with hydrophobic pockets in proteins, affecting their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Chlorophenyl)(4-chlorophenyl)methanone: Similar structure but with different positioning of the chlorophenyl groups.
(2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone: Contains an amino and nitro group, offering different reactivity.
(2-Hydroxyphenyl)(phenyl)methanone oxime: Similar oxime functionality but with different substituents.
Uniqueness
(2-Chlorophenyl)(3-chlorophenyl)methanone O-(2-(dimethylamino)ethyl)oxime hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for diverse research and industrial applications.
Eigenschaften
CAS-Nummer |
126517-40-6 |
|---|---|
Molekularformel |
C17H19Cl3N2O |
Molekulargewicht |
373.7 g/mol |
IUPAC-Name |
2-[(Z)-[(2-chlorophenyl)-(3-chlorophenyl)methylidene]amino]oxy-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C17H18Cl2N2O.ClH/c1-21(2)10-11-22-20-17(13-6-5-7-14(18)12-13)15-8-3-4-9-16(15)19;/h3-9,12H,10-11H2,1-2H3;1H/b20-17-; |
InChI-Schlüssel |
MHSNTBQDFWQBJR-BZHDPTRRSA-N |
Isomerische SMILES |
CN(C)CCO/N=C(/C1=CC(=CC=C1)Cl)\C2=CC=CC=C2Cl.Cl |
Kanonische SMILES |
CN(C)CCON=C(C1=CC(=CC=C1)Cl)C2=CC=CC=C2Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




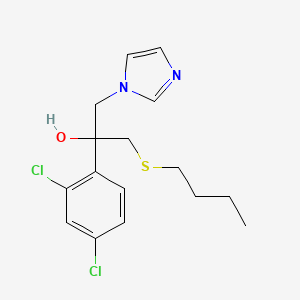

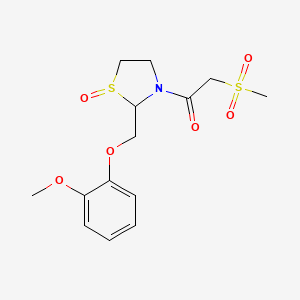
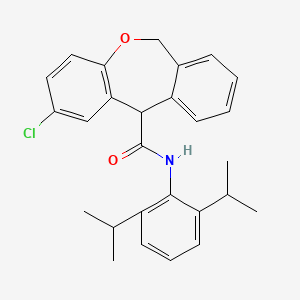

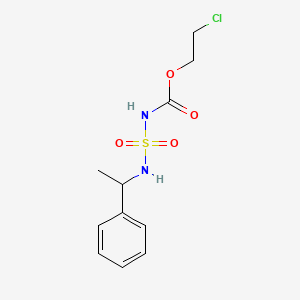
![(1S)-1-[2-(1,2-benzoxazol-3-yl)phenyl]but-3-en-1-amine;hydrochloride](/img/structure/B15192975.png)
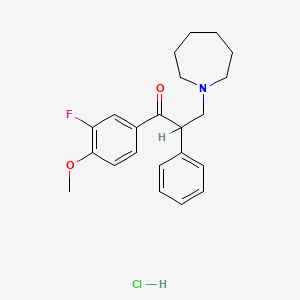
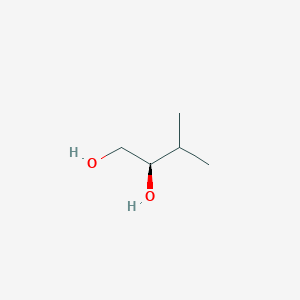
![[(3S,3aR,6S,6aS)-3-[6-(ethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B15192998.png)
